molecular formula C11H14INO B8171745 1-(4-Iodobenzyl)-3-methoxyazetidine

1-(4-Iodobenzyl)-3-methoxyazetidine

Cat. No.: B8171745
M. Wt: 303.14 g/mol
InChI Key: MIPBRPKZYUOMPS-UHFFFAOYSA-N
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Description

1-(4-Iodobenzyl)-3-methoxyazetidine is an organic compound that features a unique structure combining an azetidine ring with a 4-iodobenzyl and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodobenzyl)-3-methoxyazetidine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-iodobenzyl bromide and 3-methoxyazetidine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The 4-iodobenzyl bromide is reacted with 3-methoxyazetidine under reflux conditions, leading to the formation of this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(4-Iodobenzyl)-3-methoxyazetidine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The azetidine ring can be reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of 1-(4-substituted benzyl)-3-methoxyazetidine derivatives.

    Oxidation: Formation of this compound aldehyde or acid.

    Reduction: Formation of reduced azetidine derivatives.

Scientific Research Applications

1-(4-Iodobenzyl)-3-methoxyazetidine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structure.

    Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Iodobenzyl)-3-methoxyazetidine involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, while the azetidine ring can interact with various enzymes and receptors. The methoxy group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

    4-Iodobenzyl bromide: A precursor in the synthesis of 1-(4-Iodobenzyl)-3-methoxyazetidine.

    3-Methoxyazetidine: Another precursor used in the synthesis.

    1-(4-Iodobenzyl)piperazine: A compound with a similar benzyl iodide structure but different ring system.

Uniqueness: this compound is unique due to the combination of its azetidine ring, 4-iodobenzyl group, and methoxy group, which confer distinct chemical and biological properties not found in similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[(4-iodophenyl)methyl]-3-methoxyazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO/c1-14-11-7-13(8-11)6-9-2-4-10(12)5-3-9/h2-5,11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPBRPKZYUOMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)CC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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